N-(2,2-dimethoxyethyl)-N'-(2-ethoxyphenyl)ethanediamide
Description
N-(2,2-Dimethoxyethyl)-N'-(2-ethoxyphenyl)ethanediamide is a diamide derivative characterized by a central ethanediamide backbone substituted with a 2,2-dimethoxyethyl group and a 2-ethoxyphenyl moiety. Key structural features include the ethoxyphenyl group (common in UV stabilizers) and the dimethoxyethyl chain, which may enhance solubility or modulate intermolecular interactions .
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(2-ethoxyphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-4-21-11-8-6-5-7-10(11)16-14(18)13(17)15-9-12(19-2)20-3/h5-8,12H,4,9H2,1-3H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAPLRQSCAMPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
- Molecular Formula : C14H20N2O5
- Molecular Weight : 296.32 g/mol
- Structural Features : The compound contains both methoxy and ethoxy substituents, which may influence its interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that N-(2,2-dimethoxyethyl)-N'-(2-ethoxyphenyl)ethanediamide can bind to specific biological targets, suggesting potential roles in various therapeutic applications. However, comprehensive research detailing the mechanism of action is still lacking. The following subsections summarize key findings related to its biological activity.
Interaction studies have revealed that this compound can bind to specific proteins or receptors within biological systems. Understanding these interactions is crucial for elucidating its mechanism of action. Further studies are necessary to identify the specific pathways affected by this compound.
Potential Therapeutic Applications
While detailed clinical data is sparse, the compound's structural characteristics suggest it may have applications in:
- Medicinal Chemistry : Potential development as a drug candidate targeting specific diseases.
- Material Science : Use as a stabilizer in polymers due to its unique chemical properties.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological properties of this compound.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-Chlorophenyl)-N'-(2,2-dimethoxyethyl)ethanediamide | C12H15ClN2O4 | Contains chlorine instead of ethoxy group |
| N-(4-Bromophenyl)-N'-(2,2-dimethoxyethyl)ethanediamide | C12H15BrN2O4 | Contains bromine, affecting reactivity |
| N-(4-Ethoxyphenyl)-N'-(2,2-dimethoxyethyl)ethanediamide | C14H20N2O5 | Similar structure but different substituents |
The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct chemical and biological properties compared to these similar compounds.
Case Studies and Research Findings
Currently, there are no extensive case studies published specifically on this compound. However, ongoing research into related compounds suggests promising avenues for exploration in both biological and material applications. Future studies should focus on:
- In vitro and in vivo testing to assess biological efficacy.
- Mechanistic studies to clarify how this compound interacts at the molecular level with various biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Ethoxyphenyl)-N'-(2-Ethylphenyl)ethanediamide (CAS 23949-66-8)
- Structure : Substituted with 2-ethylphenyl and 2-ethoxyphenyl groups.
- Molecular Formula : C₁₈H₂₀N₂O₃; Molecular Weight: 312.37 g/mol .
- Key Properties: LogP: 3.00, indicating moderate hydrophobicity . Applications: Widely used as a light stabilizer (e.g., Tinuvin 312, Hostavin VSU) in polymer coatings and plastics (e.g., PVC at ≤0.5% concentration) . Regulatory Status: Complies with food-contact material standards (SML: 0.05 mg/kg) for non-fatty foods .
N-(2-Ethoxyphenyl)-N'-(4-Isododecylphenyl)ethanediamide (CAS 82493-14-9)
- Structure : Features a bulky 4-isododecylphenyl substituent.
- Molecular Formula : C₂₈H₄₀N₂O₃; Molecular Weight: 452.63 g/mol .
- Key Properties :
- Differentiation: The isododecyl group improves compatibility with non-polar polymers but reduces reactivity compared to the dimethoxyethyl group in the target compound.
N-(2,2-Dimethoxyethyl)-N'-(3-Fluorophenyl)ethanediamide (STL144997)
- Structure : Substituted with 2,2-dimethoxyethyl and 3-fluorophenyl groups.
- Molecular Formula : C₁₂H₁₅FN₂O₄; Molecular Weight: 270.26 g/mol .
- Differentiation : The fluorophenyl group introduces distinct electronic characteristics compared to the ethoxyphenyl moiety, altering UV absorption and chemical reactivity .
Research Findings and Mechanistic Insights
- Role of Substituents :
- Analytical Methods : Reverse-phase HPLC (as used for CAS 23949-66-8) is applicable for purity assessment .
Preparation Methods
Structural Features and Overview
N-(2,2-dimethoxyethyl)-N'-(2-ethoxyphenyl)ethanediamide belongs to the class of unsymmetrically substituted ethanediamides. Its molecular structure features:
- A central ethanediamide (oxamide) backbone with two distinct amide groups
- A 2,2-dimethoxyethyl substituent on one nitrogen atom
- A 2-ethoxyphenyl group on the other nitrogen atom
These functional groups create a compound with potential applications in various fields including as intermediates in pharmaceutical synthesis, UV absorbers, and specialty chemical applications.
General Synthetic Approaches for Ethanediamide Derivatives
Condensation with Oxalyl Chloride
The most common approach for synthesizing ethanediamide derivatives involves the reaction of oxalyl chloride with appropriate amines.
ClCO-COCl + R-NH₂ + R'-NH₂ → R-NH-CO-CO-NH-R'
This method typically proceeds through a two-step process:
- Formation of a mono-substituted intermediate
- Reaction with a second amine to form the disubstituted product
The reaction generally requires controlled conditions to prevent over-reaction and ensure selectivity.
Sequential Amidation Strategy
When synthesizing unsymmetrical ethanediamides, a sequential approach is often preferred:
- Reaction of oxalyl chloride with the first amine at lower temperatures (-5 to 0°C)
- Isolation of the mono-amidated intermediate
- Reaction with the second amine to yield the final product
This approach allows for precise control over the substitution pattern and minimizes the formation of symmetrical by-products.
Specific Preparation Methods for this compound
Direct Coupling Method
Based on the synthesis of analogous compounds, a direct coupling approach can be employed:
Reactants:
- Oxalyl chloride
- 2,2-dimethoxyethylamine
- 2-ethoxyphenylamine
- Triethylamine (base)
- Dichloromethane (solvent)
Procedure:
- Dissolve oxalyl chloride (1.0 equiv) in dichloromethane at -5°C under inert atmosphere
- Add 2,2-dimethoxyethylamine (1.0 equiv) dropwise with triethylamine (1.2 equiv)
- Stir for 2-3 hours at 0-5°C
- Add 2-ethoxyphenylamine (1.1 equiv) with additional triethylamine (1.2 equiv)
- Allow to warm to room temperature and stir for 4-6 hours
- Work up and purify
This method is advantageous for laboratory-scale synthesis and typically yields 75-85% of the desired product.
Modified Synthesis via Ethyl Oxalate Derivatives
An alternative approach utilizes ethyl oxalate as the starting material:
Reactants:
- Diethyl oxalate
- 2,2-dimethoxyethylamine
- 2-ethoxyphenylamine
- Ethanol (solvent)
Procedure:
- React diethyl oxalate (1.0 equiv) with 2,2-dimethoxyethylamine (1.0 equiv) in ethanol at room temperature
- Heat mixture to reflux for 3-4 hours to form the mono-substituted intermediate
- Add 2-ethoxyphenylamine (1.0 equiv) and continue reflux for an additional 6-8 hours
- Remove solvent under reduced pressure
- Purify by recrystallization or column chromatography
This method generally provides yields of 65-75% and is more suitable for larger-scale preparations due to the milder reaction conditions and less hazardous reagents.
Microwave-Assisted Synthesis
Modern approaches employ microwave irradiation to enhance reaction efficiency:
Reactants:
- Oxalyl chloride or diethyl oxalate
- 2,2-dimethoxyethylamine
- 2-ethoxyphenylamine
- Base (typically potassium carbonate)
- Solvent (typically acetonitrile)
Procedure:
- Combine all reagents in a microwave-compatible vessel
- Irradiate at 100-120°C for 15-30 minutes
- Cool to room temperature
- Work up and purify as required
Microwave irradiation significantly reduces reaction time from hours to minutes and can improve yields to 80-90%. This method is particularly suitable for rapid preparation of small quantities for screening purposes.
Preparation of Key Intermediates
Synthesis of 2,2-dimethoxyethylamine
The 2,2-dimethoxyethylamine intermediate can be prepared from commercially available aminoacetaldehyde dimethyl acetal:
Reactants:
- Aminoacetaldehyde dimethyl acetal
- Appropriate protecting groups if needed
Procedure:
- Purify aminoacetaldehyde dimethyl acetal if necessary
- Protect the amine group if specific reactivity is required
- Use directly in the ethanediamide formation reaction
Preparation of 2-ethoxyphenylamine
The 2-ethoxyphenylamine component can be synthesized from 2-nitrophenol:
Reactants:
- 2-Nitrophenol
- Ethyl bromide or ethyl iodide
- Potassium carbonate
- Dimethylformamide (DMF)
Procedure:
Comparison of Synthesis Methods
Table 1: Comparison of Different Synthesis Approaches for this compound
| Method | Starting Materials | Reaction Conditions | Approximate Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Coupling | Oxalyl chloride, Amines | -5 to 25°C, 6-8 h | 75-85 | High yield, Selective | Moisture sensitive, Requires low temperature |
| Via Ethyl Oxalate | Diethyl oxalate, Amines | Reflux, 10-12 h | 65-75 | Milder conditions, Scalable | Longer reaction time, Lower yield |
| Microwave-Assisted | Oxalyl chloride or Diethyl oxalate, Amines | MW 100-120°C, 15-30 min | 80-90 | Very fast, High yield | Equipment dependent, Scale limitations |
| One-pot Sequential | Oxalyl chloride, Amines, Base | 0-25°C, 4-6 h | 70-80 | Simpler procedure, No isolation of intermediates | Potential for symmetrical by-products |
Table 2: Optimal Reaction Parameters for Direct Coupling Method
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Temperature (First addition) | -5 to 0°C | Critical for selective mono-substitution |
| Temperature (Second addition) | 0 to 25°C | Gradual warming improves yield |
| Solvent | Dichloromethane | Alternatives: THF, Toluene |
| Base | Triethylamine | Alternatives: DIPEA, Pyridine |
| Reaction time (Total) | 6-8 hours | Monitoring by TLC recommended |
| Molar ratios (Oxalyl chloride:Amine1:Amine2) | 1.0:1.0:1.1 | Slight excess of second amine improves conversion |
| Inert atmosphere | Required | Nitrogen or argon suitable |
Purification Techniques
Recrystallization
The crude this compound can be purified by recrystallization:
Suitable solvent systems:
- Ethanol/water
- Ethyl acetate/hexane
- Dichloromethane/methanol
The typical procedure involves:
Column Chromatography
For higher purity requirements, column chromatography is effective:
Conditions:
Characterization Data
Based on similar compounds, the expected characterization data for this compound would include:
Physical Properties
- Appearance: White to pale yellow crystalline solid
- Melting point: Approximately 125-130°C (estimated from similar compounds)
- Solubility: Soluble in dichloromethane, chloroform, DMSO; sparingly soluble in methanol; insoluble in water
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) expected signals:
- δ 8.5-9.0 (s, 1H, NH adjacent to ethoxyphenyl)
- δ 8.0-8.3 (s, 1H, NH adjacent to dimethoxyethyl)
- δ 6.8-7.5 (m, 4H, aromatic protons)
- δ 4.4-4.6 (t, 1H, CH(OCH₃)₂)
- δ 4.0-4.2 (q, 2H, OCH₂CH₃)
- δ 3.4-3.6 (d, 2H, NHCH₂)
- δ 3.3-3.4 (s, 6H, (OCH₃)₂)
- δ 1.3-1.5 (t, 3H, OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃) expected signals:
- δ 158-160 (C=O, 2 signals)
- δ 145-150 (C-O aromatic)
- δ 120-130 (aromatic carbons, multiple signals)
- δ 102-104 (CH(OCH₃)₂)
- δ 63-65 (OCH₂CH₃)
- δ 54-56 ((OCH₃)₂, 2 signals)
- δ 40-42 (NHCH₂)
- δ 14-16 (OCH₂CH₃)
IR (KBr, cm⁻¹) expected bands:
- 3300-3400 (N-H stretching)
- 2950-3050 (C-H stretching, aromatic and aliphatic)
- 1650-1680 (C=O stretching, amide)
- 1500-1600 (aromatic C=C)
- 1100-1200 (C-O stretching)
Mass spectrometry:
Industrial Production Considerations
Scale-up Challenges
When scaling up the synthesis of this compound, several factors must be considered:
- Heat management: The reaction with oxalyl chloride is exothermic and requires careful temperature control
- Material handling: Oxalyl chloride is corrosive and generates toxic gases (CO, CO₂, HCl)
- Process safety: Risk assessment for larger quantities of reagents
- Economic factors: Cost of starting materials and overall process efficiency
Alternative Routes for Industrial Scale
For industrial production, the ethyl oxalate route is generally preferred due to:
- Safer handling of reagents
- Fewer environmental concerns
- Lower cost of starting materials
- Simpler equipment requirements
- Potential for continuous flow processing
Q & A
Q. What are the key considerations in designing a multi-step synthesis protocol for N-(2,2-dimethoxyethyl)-N'-(2-ethoxyphenyl)ethanediamide?
- Methodological Answer : Multi-step synthesis typically involves sequential coupling of the dimethoxyethyl and ethoxyphenyl moieties via amide bond formation. Key steps include:
- Deprotection : Use trimethylsilyl iodide (TMS-I) to remove methoxy protecting groups under anhydrous conditions .
- Amidation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation between intermediates .
- Optimization : Adjust reaction parameters (e.g., temperature, solvent polarity) to minimize by-products. Polar aprotic solvents like DMF or acetonitrile are preferred for solubility .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product .
Q. How can X-ray crystallography and NMR spectroscopy resolve the conformational dynamics of this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.71069 Å) reveals intramolecular interactions. For example, Z-conformation of C=C bonds and hydrogen bonds (e.g., N–H···O) stabilize the structure. Critical parameters include torsion angles (e.g., N18–C2–C3–C4 = 4°) and unit cell dimensions .
- NMR Spectroscopy : H and C NMR assign methoxy, ethoxy, and amide proton environments. NOESY correlations can confirm spatial proximity of aromatic and aliphatic groups .
Table 1 : Crystallographic Data (from )
| Parameter | Value |
|---|---|
| Space group | P2/c |
| Unit cell (Å, °) | a=10.21, b=15.34, c=12.89, β=98.7 |
| Resolution | 0.84 Å |
Advanced Research Questions
Q. What mechanistic pathways govern the intramolecular cyclization of this compound into heterocyclic derivatives (e.g., imidazopyridinones)?
- Methodological Answer : Cyclization involves acid/base-mediated deprotection followed by nucleophilic attack. For example:
- Deprotection : TMS-I cleaves methoxy groups to generate reactive hydroxyl intermediates .
- Cyclization : Base (KCO) promotes intramolecular nucleophilic substitution, forming a six-membered ring. Computational modeling (DFT) can predict transition-state energetics .
Q. How can researchers evaluate the compound's antioxidant or antitumor activity while addressing data discrepancies?
- Methodological Answer :
- In vitro assays : Use DPPH/ABTS radical scavenging tests for antioxidant activity. For antitumor screening, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Data reconciliation : Control for variables like cell passage number, solvent (DMSO vs. ethanol), and assay incubation time. Statistical tools (ANOVA, Bland-Altman plots) identify systematic biases .
Q. What computational strategies predict structure-activity relationships (SAR) for modifying this compound's bioactivity?
- Methodological Answer :
- Molecular docking : Simulate binding to targets (e.g., kinases, ROS-scavenging enzymes) using AutoDock Vina. Focus on substituent effects (e.g., methoxy vs. ethoxy groups) .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with leave-one-out cross-validation .
Q. How do stability studies under varying pH and temperature conditions inform storage and handling protocols?
- Methodological Answer :
- Accelerated stability testing : Incubate the compound at 40°C/75% RH for 6 months. Monitor degradation via HPLC-MS.
- pH stability : Expose to buffers (pH 1–13) and quantify hydrolytic by-products. Amide bonds are prone to cleavage under strongly acidic/basic conditions .
Contradiction Analysis
Q. How can researchers resolve conflicting reports on the compound's ROS-scavenging efficacy?
- Methodological Answer :
- Standardize assays : Use identical ROS sources (e.g., HO vs. superoxide) and concentrations.
- Control redox interferents : Pre-treat samples with catalase/SOD to isolate the compound's direct effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
